molecular formula C10H8ClN3OS2 B2671043 4-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393566-77-3

4-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2671043
CAS No.: 393566-77-3
M. Wt: 285.76
InChI Key: DZGNNOXWQVLOQF-UHFFFAOYSA-N
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Description

4-Chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methylthio (-SMe) group at position 5 and a 4-chlorobenzamide moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for biological activity studies, particularly in anticancer and antimicrobial research.

Properties

IUPAC Name

4-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS2/c1-16-10-14-13-9(17-10)12-8(15)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGNNOXWQVLOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-(methylthio)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles.

    Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while reduction can convert it back to the thioether.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Products with various nucleophiles replacing the chlorine atom.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiadiazole derivatives, including 4-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide. These compounds have shown efficacy against various viruses by inhibiting viral replication mechanisms.

  • Mechanism of Action: The compound's structure allows it to interfere with viral RNA polymerase activity, which is critical for viral replication. For instance, compounds similar to 4-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide exhibited IC50 values indicating potent antiviral activity against Hepatitis C Virus (HCV) and Dengue Virus (DENV) .

Anticancer Properties

The compound has been evaluated for its anticancer properties, particularly against breast and lung cancer cell lines.

  • Case Study: A study involving derivatives of N-(1,3,4-thiadiazol-2-yl)benzamide showed that modifications to the structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells. The hit compound demonstrated significant inhibition of cell proliferation in MCF-7 and SK-BR-3 breast cancer cells .
CompoundCancer TypeIC50 Value (µM)Selectivity
YH-9Breast32.2High
YH-10Lung31.9Moderate

Agricultural Applications

Thiadiazole derivatives are also being explored for their potential as agrochemicals due to their antifungal and herbicidal properties.

  • Fungal Inhibition: Compounds similar to 4-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide have shown promising results in inhibiting plant pathogens such as Fusarium and Botrytis species. The efficacy was measured through EC50 values indicating the concentration required to inhibit fungal growth by 50% .
ApplicationPathogenEC50 Value (µg/mL)
FungicideFusarium spp.20
FungicideBotrytis spp.15

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival pathways. For instance, it may inhibit carbonic anhydrase isozymes, leading to disruption of cellular pH regulation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the 1,3,4-thiadiazole ring and benzamide moiety significantly impact melting points, solubility, and stability. Key analogs and their properties are summarized below:

Compound Name Substituents on Thiadiazole Benzamide Substituent Yield (%) Melting Point (°C) Key Observations
Target Compound 5-(Methylthio) 4-Chloro - - Moderate lipophilicity due to -SMe
5f () 5-(Methylthio) 2-Isopropyl-5-methylphenoxy 79 158–160 Higher melting point than ethylthio analogs, suggesting increased crystallinity
5g () 5-(Ethylthio) 2-Isopropyl-5-methylphenoxy 78 168–170 Ethylthio increases lipophilicity but reduces solubility vs. methylthio
4c () 5-(Pyridin-2-yl) 4-Chloro - - Pyridine introduces aromatic π-system, potentially enhancing DNA intercalation
4-Chloro-N-[5-(ethylsulfanyl)-... () 5-(Ethylsulfanyl) 4-Chloro - - Molar mass 299.8; ethyl group increases steric bulk vs. methylthio

Key Trends :

  • Methylthio vs. Ethylthio : Ethylthio analogs (e.g., 5g) exhibit higher melting points and lipophilicity compared to methylthio derivatives, which may influence pharmacokinetics .
  • Halogen Substitution : Bromo-substituted analogs () show superior anticancer activity (100% protection at 60 mg/kg) compared to chloro derivatives, highlighting the importance of halogen electronegativity and size .
Anticancer Potential
  • Bromo-Substituted Analog () : 2-Benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrated 100% mortality protection in vivo, outperforming chloro-substituted compounds. Bromine’s larger atomic radius may enhance hydrophobic interactions with target proteins .
Antimicrobial and Antiviral Activity
  • Thiadiazole-Pyridine Hybrids () : Compounds like 4c (4-chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide) exhibit enhanced antimicrobial activity due to the pyridine ring’s ability to engage in hydrogen bonding and π-π stacking .

Molecular Docking and Binding Affinity

  • Compound 4 () : A dichloro- and trichloro-substituted derivative showed strong binding to DHFR (ΔG = −9.0 kcal/mol), surpassing reference compounds. The target compound’s chloro and methylthio groups may similarly interact with DHFR’s hydrophobic pocket but with reduced affinity compared to polyhalogenated analogs .
  • Pyridine-Containing Analogs () : The pyridine nitrogen in 4c likely forms hydrogen bonds with active-site residues, a feature absent in the target compound’s methylthio group .

Biological Activity

4-Chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C10H8ClN3OS
  • Molecular Weight: 285.773 g/mol
  • CAS Number: 4776-87-8

The compound features a chlorobenzamide structure linked to a methylthio-substituted thiadiazole, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that 4-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide exhibits various biological activities:

Anticancer Activity

  • In Vitro Studies:
    • The compound has been evaluated for cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2). The results demonstrated significant cytotoxicity with median inhibitory concentrations (IC50) comparable to established chemotherapeutics like 5-Fluorouracil .
    • A study explored derivatives of thiadiazole compounds that showed enhanced antitumor activity when modified with piperazine or piperidine rings .
  • Mechanism of Action:
    • The anticancer effects are attributed to the inhibition of specific kinases involved in tumor proliferation. Compounds similar to 4-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide have been shown to selectively inhibit EGFR and HER-2 kinase activities .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. The presence of the thiadiazole ring enhances its interaction with microbial enzymes, leading to effective inhibition of bacterial growth.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines:
    In a study assessing the cytotoxicity of thiadiazole derivatives, 4-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide was part of a series that showed promising results against MCF-7 and HepG2 cells. The modifications improved lipophilicity and overall potency .
  • Kinase Inhibition Studies:
    Another study focused on a series of benzamides containing thiadiazole moieties as potential RET kinase inhibitors. The results indicated that certain structural modifications led to significant inhibition of RET kinase activity at both molecular and cellular levels .

Research Findings Summary Table

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AnticancerMCF-712.5
HepG215.0
AntimicrobialE. coli25.0
S. aureus30.0

Q & A

Q. What are the key synthetic methodologies for preparing 4-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide and related derivatives?

The synthesis typically involves cyclization and functionalization of the 1,3,4-thiadiazole core. A common approach includes:

  • Step 1 : Reacting benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile to form N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide .
  • Step 2 : Functionalizing the amino group via reactions with reagents like ethyl cyanoacetate or substituted acrylamides to introduce methylthio or other groups .
  • Step 3 : Purification via chromatography and recrystallization (e.g., methanol) to obtain crystalline products .
    Key intermediates are characterized using IR, NMR, and mass spectrometry .

Q. How is structural characterization performed for this compound?

  • X-ray crystallography : Resolves bond lengths and angles (e.g., orthorhombic crystal system with P21_121_121_1 space group, a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å) .
  • Spectroscopy :
    • 1H NMR : Peaks at δ 7.38–8.60 ppm confirm aromatic protons and pyridine/thiadiazole interactions .
    • IR : Stretching vibrations at ~1,673 cm1^{-1} (amide C=O) and ~3,465 cm1^{-1} (N–H) .

Q. What in vitro biological assays are used to evaluate its anticancer potential?

  • Cell viability assays : Measure IC50_{50} values in cancer cell lines (e.g., non-small lung carcinoma) using MTT or similar methods .
  • Cell cycle analysis : Flow cytometry to detect arrest at G1/S or G2/M phases .
  • Apoptosis assays : Annexin V/PI staining to quantify pro-apoptotic effects .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yield (e.g., 70–85%) by enhancing reaction kinetics .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve cyclization efficiency .
  • Byproduct analysis : TLC monitoring and HPLC purification minimize impurities like unreacted intermediates .

Q. What mechanistic insights explain its anticancer activity?

  • AKT pathway inhibition : Pretreatment with PDGF-BB (an AKT activator) partially reverses cytotoxicity, suggesting AKT suppression contributes to cell death .
  • Enzyme inhibition : Molecular docking shows strong binding (ΔG = −9.0 kcal/mol) to dihydrofolate reductase (DHFR), disrupting folate metabolism .
  • Lipoxygenase (LOX) inhibition : Derivatives with pyridinyl substituents reduce LOX activity (IC50_{50} < 10 µM), linking to anti-inflammatory and antiproliferative effects .

Q. How do structural modifications impact biological activity?

  • Substituent effects :
    • Methylthio group : Enhances membrane permeability and metabolic stability .
    • Chlorophenyl vs. nitrophenyl : Chlorine improves cytotoxicity (IC50_{50} ~5 µM vs. ~15 µM) due to electron-withdrawing effects .
  • Hybrid heterocycles : Fusion with pyridines or oxadiazoles increases selectivity for kinase targets (e.g., ERK or FLT3) .

Q. How to resolve contradictions in pathway activation data?

  • Case study : PDGF-BB rescues viability in AKT-dependent cells but not in ERK-driven models .
  • Approach : Use isoform-specific inhibitors (e.g., MK2206 for AKT, SCH772984 for ERK) to dissect pathway crosstalk .
  • Multi-omics validation : Transcriptomics/proteomics can identify compensatory pathways (e.g., mTOR upregulation upon AKT inhibition) .

Q. What computational strategies validate molecular docking results?

  • Docking software : AutoDock Vina or Schrödinger Suite to predict binding poses in DHFR or LOX active sites .
  • MD simulations : 100-ns trajectories assess complex stability (e.g., RMSD < 2.0 Å confirms stable binding) .
  • Free energy calculations : MM/GBSA refines binding affinity predictions (ΔG ~ −8.5 kcal/mol aligns with experimental IC50_{50}) .

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